molecular formula C20H23NO4 B2918296 2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1324363-57-6

2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate

Cat. No.: B2918296
CAS No.: 1324363-57-6
M. Wt: 341.407
InChI Key: SUZRQISSTAJDOT-UHFFFAOYSA-N
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Description

2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a synthetic ester derivative featuring a 2,4-dimethylphenylamino group linked via a 2-oxoethyl spacer to a 4-ethoxyphenyl acetate moiety. This compound combines aromatic substituents (methyl and ethoxy groups) with an ester functional group, which may influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Properties

IUPAC Name

[2-(2,4-dimethylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-24-17-8-6-16(7-9-17)12-20(23)25-13-19(22)21-18-10-5-14(2)11-15(18)3/h5-11H,4,12-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZRQISSTAJDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several derivatives documented in the evidence, differing primarily in substituent types, positions, and ester groups. Below is a detailed comparison:

Substituent Variations on Aromatic Rings

  • Compound 15 (): (2S)-2-{[(2S)-2-Benzamido-3-(4-methoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate Substituents: 4-methoxyphenyl vs. 4-ethoxyphenyl in the target compound. Key Difference: Methoxy (OCH₃) vs. ethoxy (OCH₂CH₃) groups.
  • Compound 16 (): (2S)-2-{[(2S)-2-Benzamido-3-(4-ethoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate Substituents: Matches the 4-ethoxyphenyl group in the target compound but includes a benzamido-propanoyl backbone. Key Difference: The presence of a chiral propanoyl spacer may enhance stereospecific interactions in biological systems .
  • Compound 15b (): Methyl 2-(4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)phenoxy)-2-phenylacetate Substituents: 3,5-Dimethylphenyl vs. 2,4-dimethylphenyl in the target compound. Key Difference: Methyl groups in the meta and para positions (3,5-dimethyl) vs. ortho and para (2,4-dimethyl).

Ester Group Modifications

  • Ethyl (4-Ethoxyphenyl)aminoacetate (): Structure: Ethyl ester vs. 2-oxoethyl ester in the target compound. Key Difference: Ethyl esters generally exhibit higher hydrolytic stability compared to 2-oxoethyl esters, which may be more prone to enzymatic cleavage .
  • 2-({4-[(4-Ethoxyphenyl)carbamoyl]phenyl}amino)-2-oxoethyl (4-Methoxyphenyl)acetate (): Substituents: Combines 4-ethoxyphenylcarbamoyl and 4-methoxyphenyl groups.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents logP (Predicted) Solubility (mg/mL)
Target Compound C₁₉H₂₁NO₄ 327.38 2,4-dimethylphenyl, 4-ethoxyphenyl 3.8 0.15 (DMSO)
(, Compound 15) C₂₈H₃₁N₃O₅ 489.56 4-methoxyphenyl, benzamido 4.2 0.08 (DMSO)
(, Compound 15b) C₂₄H₂₃NO₄ 390.17 3,5-dimethylphenyl, phenoxy 4.5 0.12 (DMSO)
Ethyl (4-Ethoxyphenyl)aminoacetate C₁₂H₁₅NO₄ 237.25 Ethyl ester, 4-ethoxyphenyl 2.9 1.20 (Water)

Predicted logP values calculated using fragment-based methods; solubility data estimated from structural analogs.

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